8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Description
Historical Context and Development
The development of this compound emerged from the broader historical evolution of imidazo[1,2-a]pyridine chemistry, which has experienced significant advancement over the past several decades. The imidazo[1,2-a]pyridine scaffold itself has been recognized as a "drug prejudice" framework due to its extensive applications in medicinal chemistry, with various derivatives demonstrating remarkable biological activities. The specific compound this compound represents a sophisticated evolution in this chemical family, incorporating strategic substitutions that enhance both synthetic utility and potential biological activity.
The synthetic methodology for this compound was notably documented in patent literature, specifically in WO2010/33978, which detailed the preparation process involving N-iodosuccinimide as a key reagent. This synthetic approach represents a significant advancement in heterocyclic chemistry, as it provides a reliable method for introducing iodine functionality into the imidazo[1,2-a]pyridine framework while maintaining the benzyloxy protecting group. The reaction conditions described involve treatment with N-iodosuccinimide in dry acetonitrile at temperatures ranging from 0 to 20 degrees Celsius, followed by room temperature stirring for 12 hours.
The historical significance of this compound extends beyond its synthetic accessibility to encompass its role as an intermediate in pharmaceutical research. The development of substituted imidazo[1,2-a]pyridine derivatives has been driven by their demonstrated effectiveness against various biological targets, including their roles as inhibitors of Cyclin-Dependent Kinase, Vascular Endothelial Growth Factor Receptor, Phosphatidylinositol 3-kinase, and Epidermal Growth Factor Receptor. The specific structural modifications present in this compound reflect the evolution of chemical design strategies aimed at optimizing these biological interactions.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable importance within heterocyclic chemistry research due to its unique combination of structural features and chemical reactivity. The compound serves as a crucial building block in pharmaceutical development, particularly in the synthesis of compounds targeting cancer and infectious diseases. The presence of the iodine substituent at the 3-position provides exceptional opportunities for cross-coupling reactions, making this compound an invaluable intermediate for further chemical transformations.
The significance of this compound in heterocyclic research is further enhanced by its incorporation into material science applications. The compound can be integrated into novel materials to enhance properties such as conductivity and stability, which proves essential for developing advanced electronic devices. Additionally, the structural characteristics of the imidazo[1,2-a]pyridine core, combined with the specific substitution pattern, contribute to the compound's utility in biological research for investigating mechanisms of action in various biological pathways.
Research applications extend to the development of diagnostic tools, where this compound is explored for use in diagnostic assays. The compound provides researchers with tools to detect specific biomolecules, potentially leading to earlier disease diagnosis. The agrochemical sector has also recognized the value of this compound, with applications in formulating more effective pesticides and herbicides, thereby contributing to improved agricultural productivity.
The compound's research significance is quantified through various chemical properties that have been systematically characterized. Nuclear Magnetic Resonance spectroscopy data for this compound reveals specific chemical shifts that confirm the structural arrangement: 1H Nuclear Magnetic Resonance (300 Megahertz, CDCl3, 297K) δ 5.11 (s, 2H), 6.33 (d, J = 7.5 Hz, 1H), 6.55 (t, J = 7.35 Hz, 1H), 7.13 (m, 3H), 7.28 (d, J = 6.9 Hz, 2H), 7.45 (s, 1H), 7.54 (d, J = 6.6 Hz, 1H).
Table 1: Chemical Properties of this compound
Position within the Imidazo[1,2-a]pyridine Family
Within the extensive family of imidazo[1,2-a]pyridine compounds, this compound occupies a distinctive position characterized by its specific substitution pattern and resulting chemical properties. The imidazo[1,2-a]pyridine family encompasses a vast array of heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring, with the [1,2-a] designation indicating the specific connectivity pattern between these aromatic systems.
The parent compound, imidazo[1,2-a]pyridine (Chemical Abstracts Service number 274-76-0), serves as the foundational structure from which this compound is derived through specific chemical modifications. The imidazo[1,2-a]pyridine nucleus has been extensively investigated and utilized, particularly for pharmaceutical and medical applications, with derivatives exhibiting a wide range of biological activities including cardiotonic, antifungal, anti-inflammatory, antipyretic, analgesic, antitumor, antiapoptotic, hypnotic, antiviral, antibacterial, antiprotozoal, and anxiolytic properties.
The strategic positioning of substituents in this compound differentiates it from other family members and contributes to its unique chemical profile. The benzyloxy group at the 8-position provides protection for the hydroxyl functionality while maintaining potential for further chemical transformation, whereas the iodine substituent at the 3-position offers exceptional reactivity for cross-coupling reactions and other synthetic applications. This substitution pattern contrasts with other prominent family members such as zolpidem, alpidem, olprinone, zolimidine, necopidem, and saripidem, which contain different substituent arrangements optimized for specific therapeutic applications.
Recent patent literature has highlighted the importance of imidazo[1,2-a]pyridine derivatives as heterocyclic inhibitors for various biological targets, including CBP/EP300 proteins, with applications in cancer treatment. Within this context, this compound represents a valuable synthetic intermediate that can be further modified to generate targeted therapeutic compounds. The compound's position within the family is further strengthened by its incorporation into synthetic strategies for developing IRAK 1/4 and FLT3 inhibitors, as documented in recent patent applications.
Table 2: Comparative Analysis of Selected Imidazo[1,2-a]pyridine Family Members
The synthetic accessibility of this compound within the family framework is demonstrated through established synthetic protocols that achieve high yields under mild reaction conditions. The transformation from 8-benzyloxy-imidazo[1,2-a]pyridine to the iodinated derivative using N-iodosuccinimide represents a straightforward and efficient synthetic approach that maintains the integrity of the heterocyclic framework while introducing the desired halogen functionality. This synthetic relationship positions the compound as both a derivative of simpler family members and a precursor to more complex structures.
Properties
IUPAC Name |
3-iodo-8-phenylmethoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCFRKLPAJOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722982 | |
| Record name | 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-38-0 | |
| Record name | 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Iodination of 8-(Benzyloxy)imidazo[1,2-a]pyridine
The primary synthetic route involves the iodination of 8-(Benzyloxy)imidazo[1,2-a]pyridine using N-iodosuccinimide (NIS) as the iodine source in an organic solvent, typically acetonitrile.
-
- Reagents: N-iodosuccinimide (NIS)
- Solvent: Dry acetonitrile
- Temperature: 0 to 20 °C
- Reaction Time: Approximately 2 hours
- Yield: 83% isolated yield reported
This method is straightforward and effective for introducing the iodine substituent at the 3-position of the imidazo[1,2-a]pyridine ring while preserving the benzyloxy group at the 8-position.
BCl3-Mediated Functionalization of Imidazo[1,2-a]pyridine Benzylic Ethers
An alternative and versatile approach involves the use of boron trichloride (BCl3) to mediate nucleophilic substitution reactions on imidazo[1,2-a]pyridine benzylic ethers, including this compound derivatives.
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- BCl3 acts as a Lewis acid to facilitate cleavage of the benzyloxy group via an unconventional in situ debenzylation.
- This method allows the formation of C–N, C–S, and C–O bonds at the C-3 methylene position.
- The reaction proceeds via a resonance-stabilized intermediate complex formed between BCl3 and the substrate.
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- Substrate: 3-((Benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine or its iodine-substituted analogues
- Lewis Acid: BCl3 (1.4 equivalents)
- Nucleophiles: Amines, thiols, or alcohols (3 equivalents)
- Solvent: Dry dichloromethane (DCM)
- Temperature: 0 °C to room temperature
- Reaction Time: 2 hours under nitrogen atmosphere
Detailed Reaction Optimization and Yields
Optimization of BCl3-Mediated Amination
| Entry | Lewis Acid (equiv) | Amine (equiv) | Temperature (°C) | Yield of Amination Product (%) |
|---|---|---|---|---|
| 1 | BCl3 (1.0) | 1 | -78 | 12 |
| 2 | BCl3 (1.4) | 1 | -78 | 32 |
| 3 | BCl3 (1.4) | 2 | -78 | 54 |
| 4 | BCl3 (1.4) | 3 | -78 | 77 |
| 5 | BCl3 (1.4) | 3 | 0 | 80 |
| 6 | BCl3 (1.4) | 3 | 20 | 43 |
| 7 | None | 3 | 0 | 0 |
| 8 | BF3·O(C2H5)2 (1.4) | 3 | -78 | 28 |
| 9 | BF3·O(C2H5)2 (1.4) | 3 | 0 | 40 |
| 10 | BBr3 (1.4) | 3 | -78 | 0 |
| 11 | BBr3 (1.4) | 3 | 0 | 18 |
| 12 | AlCl3 (1.4) | 3 | 0 | 0 |
Scope of Amination
- Various amines, including piperidine, morpholine, pyrrolidine, aniline, benzylamine, and propargyl amine, react efficiently under optimized conditions.
- Yields of aminated products range from 68% to 88%, demonstrating broad substrate tolerance.
- Electron-donating groups on the imidazo[1,2-a]pyridine ring enhance yields, while chloro-substitution slightly decreases yields.
C–S and C–O Bond Formation
- Thiols and alcohols also undergo substitution under similar BCl3-mediated conditions.
- Aromatic and aliphatic thiols yield products in the range of 63% to 68%.
- Alcohols afford C–O bond formation products with yields between 60% and 80%.
- Iodo-substituted imidazo[1,2-a]pyridines show slightly better yields in these reactions.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The NIS iodination method is a robust and high-yielding approach for preparing this compound directly from the corresponding benzyloxy precursor.
- BCl3-mediated reactions provide a versatile platform for further functionalization of imidazo[1,2-a]pyridine derivatives, including those bearing the 3-iodo substituent.
- The BCl3 method benefits from mild conditions, good functional group tolerance, and the ability to introduce diverse nucleophiles, making it valuable for medicinal chemistry applications.
- Optimization studies highlight the importance of reagent stoichiometry and temperature control to maximize yields.
- The benzyloxy protecting group plays a crucial role in directing reactivity and can be selectively removed or substituted under Lewis acid catalysis.
Scientific Research Applications
Pharmaceutical Development
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine has shown promise as a lead compound in drug discovery. Its structure allows for modifications that can enhance its biological activity against various diseases, particularly cancer and infectious diseases. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to interact with biological targets effectively, making it a valuable candidate for further development in pharmaceuticals .
Case Studies:
- Anticancer Activity: Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the 3-position of the imidazo[1,2-a]pyridine can lead to compounds with enhanced cytotoxicity against tumor cell lines .
- Antimicrobial Properties: Similar compounds have been reported to possess antimicrobial activities, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .
Biological Research
The compound is also utilized in biological research to explore the mechanisms of action within cellular pathways. Its ability to interact with various enzymes and receptors makes it a candidate for studying signal transduction and other biochemical processes.
Applications in Mechanistic Studies:
- Enzyme Inhibition Studies: The compound can serve as an inhibitor in enzyme assays, providing insights into enzyme kinetics and inhibition mechanisms.
- Cell Signaling Pathways: Its application in studying specific signaling pathways may help elucidate the roles of certain proteins in disease progression.
Material Science
In material science, this compound can be incorporated into new materials to enhance properties such as conductivity or stability. This attribute is crucial for developing advanced electronic devices and sensors.
Potential Applications:
- Conductive Polymers: The incorporation of this compound into polymer matrices could lead to materials with improved electrical conductivity.
- Nanocomposites: Its use in nanocomposites may enhance mechanical strength and thermal stability.
Agrochemicals
The compound's structural features lend themselves to applications in agrochemicals, where it can be utilized in formulating more effective pesticides and herbicides. This application is vital for improving agricultural productivity and sustainability.
Research Insights:
- Pesticide Development: Compounds similar to this compound have been explored for their potential as novel insecticides or fungicides due to their biological activity against pests and pathogens .
Diagnostic Tools
This compound is being investigated for its potential use in diagnostic assays. Its ability to bind selectively to biomolecules can facilitate the development of tools for early disease detection.
Diagnostic Applications:
- Biomarker Detection: The compound could be employed in assays designed to detect specific biomarkers associated with diseases such as cancer or infectious diseases.
- Imaging Techniques: Its properties may also be useful in imaging applications where visualization of biological processes is required.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical | Lead compound in drug discovery targeting cancer and infections | Anticancer studies; antimicrobial properties |
| Biological Research | Mechanistic studies on enzyme interactions and signaling pathways | Enzyme inhibition assays |
| Material Science | Enhancing properties of materials for electronics | Conductive polymers; nanocomposites |
| Agrochemicals | Development of effective pesticides and herbicides | Novel insecticide research |
| Diagnostic Tools | Tools for early disease detection through biomarker identification | Assays for cancer biomarkers |
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and the iodine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Iodination Strategies
The synthesis of 3-iodoimidazo[1,2-a]pyridines, including 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine, employs diverse iodination methods:
- Ultrasound-Assisted Iodination : A metal-free, eco-friendly approach using tert-butyl hydroperoxide as an oxidant achieves 65–95% yields for 3-iodo derivatives .
- Electrochemical Oxidative Iodination : Utilizes NaI as an iodine source under metal-free conditions, offering moderate-to-excellent yields (e.g., 94% for brominated analogs) .
- Copper-Catalyzed Regioselective Iodination : Allows switching between 2- and 3-iodo products using alkenes/alkynes and molecular iodine .
Key Comparison :
| Method | Yield (%) | Selectivity | Sustainability |
|---|---|---|---|
| Ultrasound-Assisted | 65–95 | C3-specific | High (no metal) |
| Electrochemical | ~94 | C3-specific | Moderate |
| Copper-Catalyzed | 70–88 | Tunable | Low (metal) |
Antiulcer Activity
This compound derivatives exhibit cytoprotective properties in gastric ulcer models, comparable to SCH-28080 (a known antiulcer agent). For example, compound 19c (with a thiadiazole side chain) demonstrated efficacy in EtOH/HCl-induced ulcer models, though lacking antisecretory effects .
Comparison with Analogs :
Antiviral Activity
Trichloro-substituted 3-iodoimidazo[1,2-a]pyridines (e.g., anti-HCMV agent in ) show significant antiviral activity, which this compound lacks due to the absence of halogen substituents at C2/C6/C7 .
Reactivity in Cross-Coupling and Functionalization
Suzuki-Miyaura Coupling
The C3-iodine in this compound facilitates cross-coupling with boronic acids. For example:
- Reaction with (6-methoxypyridin-3-yl)boronic acid yields 3-(6-methoxypyridin-3-yl) derivatives (58) in high yields .
- Coupling with (4-bromophenyl)boronic acid produces 3-(4-bromophenyl) analogs (53) for further functionalization .
Comparison with Non-Iodo Analogs: 3-Hydroxy or 3-methyl derivatives exhibit lower reactivity in coupling reactions, underscoring the utility of iodine as a leaving group .
C3-Methylene Amination
BCl3-mediated amination of imidazo[1,2-a]pyridines proceeds efficiently for 8-(Benzyloxy)-3-iodo derivatives, yielding 68–88% of aminomethylated products (e.g., morpholine adducts). Electron-donating groups (e.g., methyl at C2) further improve yields to 82% .
Structural and Functional Group Comparisons
Substituent Effects on Properties
Key Insight : The benzyloxy group enhances solubility and directs iodination to C3, while halogen substituents (e.g., Cl, F) optimize biological activity but limit synthetic versatility .
Biological Activity
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound known for its diverse biological activities. This compound features an imidazo[1,2-a]pyridine core, which has been the subject of extensive pharmacological research due to its potential therapeutic applications. The unique structural components of this compound, including the benzyloxy and iodine substituents, significantly influence its biological interactions and mechanisms of action.
- Molecular Formula : C14H11IN2O
- Molecular Weight : 350.15 g/mol
- CAS Number : 885276-38-0
The synthesis of this compound typically involves the cyclization of appropriate precursors and the introduction of substituents through nucleophilic substitution reactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The benzyloxy group enhances its lipophilicity, facilitating cellular penetration and binding to target sites. The iodine atom contributes to the compound's electrophilic nature, which can lead to enzyme inhibition or modulation of receptor activity .
Biological Activities
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that compounds within this class can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial and fungal strains, making it a candidate for antibiotic development .
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing potential therapeutic benefits in chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study Example
A study published in PubMed explored the structure-activity relationship (SAR) of various imidazo[1,2-a]pyridine derivatives, including this compound. The research highlighted that modifications at the 3-position significantly affected the compound's binding affinity to target receptors and its overall biological efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that both the benzyloxy and iodine substituents play critical roles in modulating the biological activity of the compound. Variations in these groups can lead to significant changes in pharmacological profiles:
- Benzyloxy Group : Enhances solubility and bioavailability.
- Iodine Atom : Increases reactivity towards nucleophiles, potentially enhancing enzyme inhibition capabilities.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine, and what green chemistry approaches can be applied?
- Methodological Answer : A common strategy involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature has been used for analogous triazolopyridine derivatives, achieving 73% yield with minimal environmental impact . Key steps include:
- Intermediate Preparation : Synthesis of a hydrazine precursor (e.g., N-[(3-methoxy-4-benzyloxyphenyl)methylideneamino]pyridin-2-amine).
- Oxidative Cyclization : Use of NaOCl as a green oxidant in ethanol for 3 hours.
- Purification : Extraction followed by alumina plug filtration to isolate the product.
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization is critical:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., benzyloxy and iodo groups) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₄H₁₁IN₂O) with <5 ppm mass accuracy .
- IR Spectroscopy : Identifies functional groups (e.g., C-I stretching at ~500 cm⁻¹).
Q. How can researchers functionalize the imidazo[1,2-a]pyridine core to introduce substituents like benzyloxy and iodo groups?
- Methodological Answer :
- Benzyloxy Introduction : Alkylation of hydroxyl precursors using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Iodination : Electrophilic substitution at the 3-position using N-iodosuccinimide (NIS) in acetic acid or via halogen exchange under Pd catalysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while maintaining scalability?
- Methodological Answer :
- Solvent Screening : Ethanol is preferred for green synthesis, but DMF or THF may enhance solubility of intermediates .
- Oxidant Efficiency : Compare NaOCl with alternatives like TBHP (tert-butyl hydroperoxide) or O₂ gas for faster cyclization .
- Temperature Control : Kinetic studies at 25–60°C to balance reaction rate and decomposition risks.
Q. How should researchers address discrepancies in spectral data during characterization of iodinated imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by iodine’s electronegativity .
- X-ray Crystallography : Definitive structural confirmation if crystals are obtainable (e.g., diethyl 8-cyano-7-(4-nitrophenyl) derivatives in ) .
- Isotopic Labeling : ¹²⁷I NMR (where accessible) to probe electronic environments .
Q. What strategies are effective in evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In Silico Screening : Docking studies against targets like kinases or GPCRs, leveraging the scaffold’s similarity to bioactive triazolopyridines .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC) or anticancer effects using MTT assays, noting the role of iodine in enhancing lipophilicity .
- Metabolic Stability : LC-MS/MS to assess cytochrome P450 interactions, critical for drug development .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
